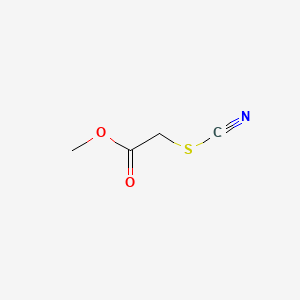

Thiocyanatoacetic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiocyanatoacetic acid methyl ester is a useful research compound. Its molecular formula is C4H5NO2S and its molecular weight is 131.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Synthesis

Thiocyanatoacetic acid methyl ester is utilized as a versatile reagent in organic synthesis. Its reactivity allows it to participate in various chemical transformations, including:

- Nucleophilic Substitutions : The thiocyanate group can act as a leaving group in nucleophilic substitution reactions, making it valuable for synthesizing thiocyanate derivatives.

- Formation of Thioamides : This compound can be converted into thioamides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Case Study : A study demonstrated the successful use of this compound in synthesizing a series of thioamide derivatives that exhibited significant biological activity against various cancer cell lines. The yields were optimized through varying reaction conditions, showcasing the compound's utility in drug development.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its derivatives have shown promise in:

- Antitumor Activity : Research indicates that certain derivatives exhibit cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Compounds derived from this compound have been evaluated for their antibacterial and antifungal activities.

Data Table 1: Biological Activity of Thiocyanatoacetic Acid Derivatives

| Compound | Activity Type | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| Thiocyanatoacetic Acid Derivative 1 | Antitumor | 45.3 | MDA-MB-231 (Breast Cancer) |

| Thiocyanatoacetic Acid Derivative 2 | Antimicrobial | 30.5 | Staphylococcus aureus |

| Thiocyanatoacetic Acid Derivative 3 | Antifungal | 25.0 | Candida albicans |

Analytical Chemistry

This compound is also employed in analytical chemistry, particularly in the analysis of fatty acids and lipids. Its role includes:

- Gas Chromatography : The compound can be used to prepare fatty acid methyl esters for gas chromatography analysis, facilitating the identification and quantification of fatty acids in complex mixtures.

- Improving Resolution : By converting fatty acids to their corresponding methyl esters, researchers can achieve better separation and resolution during chromatographic analysis.

Case Study : A recent study highlighted the application of this compound in enhancing the recovery yield of fatty acid methyl esters from vegetable oils. The results indicated an increase in yield by up to 25% compared to traditional methods, demonstrating its effectiveness in lipid analysis.

Environmental Applications

This compound has potential applications in environmental chemistry as well:

- Bioremediation : Its derivatives may be explored for use in bioremediation processes to detoxify environments contaminated with heavy metals or organic pollutants.

- Pesticide Development : The compound's reactivity allows it to be modified into potential pesticides that could target specific pests while minimizing environmental impact.

Propriétés

Numéro CAS |

689-77-0 |

|---|---|

Formule moléculaire |

C4H5NO2S |

Poids moléculaire |

131.16 g/mol |

Nom IUPAC |

methyl 2-thiocyanatoacetate |

InChI |

InChI=1S/C4H5NO2S/c1-7-4(6)2-8-3-5/h2H2,1H3 |

Clé InChI |

WZVLGZCYSGZXPQ-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)CSC#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.